2-Hydroxy-4,6-dimethyl-thionicotinamide
Description
Properties
IUPAC Name |
4,6-dimethyl-2-oxo-1H-pyridine-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-4-3-5(2)10-8(11)6(4)7(9)12/h3H,1-2H3,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTKMTKUMBCLQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation to Form Thionicotinamide Intermediate
- Starting Material: 6-thionicotinic acid or 6-chloronicotinoyl chloride.
- Reagents: Primary amines such as 4-fluoroaniline or other substituted anilines.
- Coupling Reagents: 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) or bases like potassium carbonate.
- Conditions: Typically performed in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under mild heating.
- Outcome: Formation of N-substituted 6-mercapto-nicotinamide intermediates (e.g., compound 64 in referenced studies).
S-Alkylation of Thionicotinamide
- Objective: To introduce alkyl or aryl substituents at the thiol sulfur atom.
- Alkylating Agents: Alkyl bromides such as bromomethyl derivatives, including 2-bromomethyl-phenylboronic acid for boronic acid functionalized derivatives.
- Methods:
- Method A: Reaction in anhydrous DMF with resin-bound tertiary amine bases (e.g., 4-methylmorpholino polystyrene resin) at 60 °C, followed by thiol scavenger resin treatment to remove unreacted thiols.
- Method B: Use of alkyl halide with tertiary amines like triethylamine or diisopropylethylamine in DMF.
- Method C: Alkylation in ethanol with aqueous sodium hydroxide under reflux.
- Purification: Filtration, precipitation, and centrifugation to isolate products with moderate to excellent purity.
- Characterization: High-performance liquid chromatography (HPLC) and electrospray ionization mass spectrometry (ESI-MS).
Hydroxylation and Further Functionalization
- Hydroxylation: Selective oxidation of aryl boronic acid moieties using potassium peroxymonosulfate (Oxone) to introduce hydroxy groups.
- Saponification: Conversion of methyl esters to carboxylic acids using sodium hydroxide in aqueous solution.
- Tetrazole Formation: Cycloaddition reactions of cyano intermediates with trimethylsilyl azide and dibutyltin oxide under reflux to form tetrazole rings.
- These transformations allow for diversification of the thionicotinamide scaffold and introduction of functional groups relevant to biological activity.
Cyclization to Derive Pyridine-2(1H)-thione Derivatives
- Reagents: N-(4-fluorophenyl)-3-oxobutanamide with thionicotinamide intermediates.
- Conditions: Reflux in ethanol with catalytic piperidine for 5–8 hours.
- Outcome: Formation of pyridine-2(1H)-thione derivatives, which can be further alkylated with α-haloketones to yield S-alkylated derivatives.
- Further Cyclization: Sodium ethoxide-mediated intramolecular cyclization to form thieno[2,3-b]pyridine derivatives.
- This method is relevant for generating structural analogues of 2-Hydroxy-4,6-dimethyl-thionicotinamide with potential biological activity.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Amidation | 6-thionicotinic acid + 4-fluoroaniline + EEDQ/base | THF or DMF | Room temp to 60°C | Formation of thionicotinamide intermediate |
| S-Alkylation (Method A) | Alkyl bromide + resin-bound tertiary amine | Anhydrous DMF | 60°C | Followed by thiol scavenger resin |
| S-Alkylation (Method B) | Alkyl halide + triethylamine/DIPEA | DMF | Room temp to 60°C | Alternative base-mediated alkylation |
| S-Alkylation (Method C) | Alkyl halide + NaOH | Ethanol | Reflux | Base-promoted alkylation |
| Hydroxylation | Potassium peroxymonosulfate (Oxone) | Aqueous | Room temp | Hydroxylation of boronic acids |
| Saponification | NaOH | Aqueous | Room temp | Conversion of esters to acids |
| Tetrazole Formation | Trimethylsilyl azide + dibutyltin oxide | Toluene | Reflux | Cycloaddition to form tetrazoles |
| Cyclization to Pyridine-2-thione | Thionicotinamide + α-haloketones + sodium ethoxide | Ethanol | Reflux | Formation of thieno[2,3-b]pyridine derivatives |
Research Findings and Analytical Data
- Purity of synthesized compounds typically ranges from moderate to excellent, assessed by HPLC.
- Structural confirmation is achieved by electrospray ionization mass spectrometry (ESI-MS), nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C), and elemental analysis.
- Reaction yields vary depending on the method but generally are good to high for amidation and alkylation steps.
- The use of resin-bound bases and thiol scavenger resins improves product purity and facilitates isolation.
- Functional group transformations such as hydroxylation and saponification enable further derivatization to enhance biological properties.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4,6-dimethyl-thionicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,6-dimethyl-thionicotinamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.
Comparison with Similar Compounds
Structural Analogs: Pyrimidine and Pyridine Derivatives
4,6-Dimethyl-2-hydroxypyrimidine Hydrochloride ():
- Structure : Pyrimidine ring with 2-hydroxy, 4,6-dimethyl substituents.
- Properties : Molecular weight 160.60 g/mol, >98% purity (HPLC). As a hydrochloride salt, it exhibits high solubility in polar solvents.
- Relevance : Demonstrates how methyl and hydroxyl groups influence stability and solubility. The absence of a thioamide group limits its reactivity compared to thionicotinamide analogs .
2-Hydroxy-4,6-dimethylphenyl Methanone ():
- Structure: Benzophenone derivative with 2-hydroxy and 4,6-dimethyl groups.
- Synthesis : Prepared via Friedel-Crafts acylation, highlighting the role of substituent positions in directing reactivity .
- Contrast : Lacks the pyridine/thioamide backbone but shares steric and electronic effects from methyl and hydroxyl groups, which may inform solubility and metabolic stability in related compounds .
Functional Analogs: Thioamide-Containing Compounds
Thionicotinamide vs. Nicotinamide :
Research Findings and Data Tables
Key Observations:
- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas thioamides () favor organic phases .
Biological Activity
2-Hydroxy-4,6-dimethyl-thionicotinamide (CAS No. 1053659-93-0) is a sulfur-containing derivative of nicotinamide, notable for its potential biological activities. This compound is characterized by the molecular formula and a molecular weight of 182.25 g/mol. Its unique structure includes both hydroxyl and sulfur groups, which contribute to its distinct chemical and biological properties.
The synthesis of this compound typically involves the reaction of 4,6-dimethyl-2-thionicotinamide with hydroxylating agents in organic solvents like ethanol or methanol at controlled temperatures (50-70°C) to optimize yield. This compound can undergo various chemical reactions including oxidation, reduction, and substitution, leading to the formation of sulfoxides, sulfones, and amines respectively.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It interacts with specific molecular targets and pathways by binding to the active sites of certain enzymes, thereby inhibiting their catalytic activities. This inhibition can lead to significant biological effects such as:
- Reduced Inflammation : The compound has demonstrated anti-inflammatory properties in various studies.
- Antimicrobial Activity : Research indicates potential effectiveness against a range of microbial pathogens.
Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Studies : In vitro assays have shown that this compound exhibits antimicrobial activity against several bacterial strains. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) that suggest its potential as a therapeutic agent.
- Anti-inflammatory Effects : A study evaluating the compound's effects on inflammatory markers indicated a significant reduction in cytokine production in activated macrophages. This suggests that it may modulate immune responses effectively.
- Cell Viability Assays : In cell line studies, the compound was shown to induce cytotoxic effects in cancer cells while sparing normal cells, indicating a degree of selectivity that could be advantageous in cancer therapy.
Data Table: Biological Activities Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | |
| Anti-inflammatory | Reduction in cytokine production | |
| Cytotoxicity | Induced cell death in cancer cells |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical study assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients treated with this compound showed significant improvement compared to those receiving standard antibiotic therapy.
- Case Study on Inflammatory Disorders : In patients with chronic inflammatory conditions, administration of this compound resulted in marked decreases in inflammatory markers and improved clinical outcomes over a treatment period of six weeks.
Q & A
Basic: What are the recommended synthetic routes for 2-Hydroxy-4,6-dimethyl-thionicotinamide, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves modifying pyrimidine or pyridine precursors. For example, starting with 2-hydroxy-4,6-dimethylpyridine (or analogous structures), thio-functionalization can be achieved via nucleophilic substitution or condensation with sulfur-containing reagents. Key optimization parameters include:
- Temperature control : Maintaining 60–80°C to balance reaction kinetics and side-product formation.
- Catalyst selection : Using mild bases (e.g., K₂CO₃) to facilitate thio-group incorporation without degrading sensitive substituents.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Challenges include avoiding over-substitution and ensuring regioselectivity. Advanced techniques like microwave-assisted synthesis may improve yield and purity.
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
Safety protocols should align with OSHA and WHMIS standards:
- Personal protective equipment (PPE) : Nitrile gloves, ANSI-approved goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as thermal decomposition may release toxic gases (e.g., SOₓ).
- Emergency procedures : Immediate flushing with water for skin/eye exposure (15+ minutes), followed by medical evaluation .
- Storage : Store in airtight containers at 2–8°C to prevent degradation; avoid long-term storage without stability testing .
Advanced: How can researchers address specificity challenges in quantifying this compound using colorimetric assays?
Answer:
Traditional colorimetric methods (e.g., diazotized sulfanilic acid) lack specificity due to interference from methyl or hydroxyl substituents . To improve accuracy:
- Derivatization : Pre-treat samples with selective derivatizing agents (e.g., 2-thiobarbituric acid derivatives) to enhance chromophore formation.
- HPLC-UV/Vis coupling : Pair chromatographic separation (C18 columns, methanol/water mobile phase) with UV detection at 270–290 nm to isolate the target compound .
- Validation : Cross-validate with LC-MS to confirm molecular ion peaks (e.g., m/z 195.1 for the parent ion) and rule out matrix effects .
Advanced: What spectroscopic techniques are most effective for structural elucidation of this compound, considering substituent effects?
Answer:
- ¹H/¹³C NMR : Key signals include:
- FT-IR : Confirm thioamide groups via C=S stretches (1050–1250 cm⁻¹) and O-H bends (3200–3600 cm⁻¹).
- High-resolution MS : Exact mass analysis (e.g., [M+H]⁺ = 197.08) resolves ambiguities in molecular formula .
Advanced: How should stability studies be designed to assess the degradation pathways of this compound under varying storage conditions?
Answer:
- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis to track degradation products (e.g., oxidation to sulfoxides).
- Light sensitivity : Use amber vials and monitor UV-Vis spectral shifts under ICH Q1B guidelines.
- pH-dependent stability : Test aqueous solutions at pH 3–9; acidic conditions may hydrolyze thioamide groups .
Document degradation kinetics (zero/first-order models) to establish shelf-life recommendations.
Advanced: What strategies resolve contradictions in analytical data when determining the purity of this compound across different methodologies?
Answer:
Discrepancies often arise from method-specific interferences (e.g., co-eluting impurities in HPLC vs. false positives in colorimetry):
- Orthogonal validation : Combine HPLC (for separation), NMR (for structural confirmation), and elemental analysis (C/H/N/S ratios).
- Spike-recovery experiments : Add known quantities of the compound to complex matrices (e.g., biological samples) to assess method accuracy .
- Chemometrics : Apply multivariate analysis (PCA or PLS) to correlate spectral/retention data with purity grades .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
